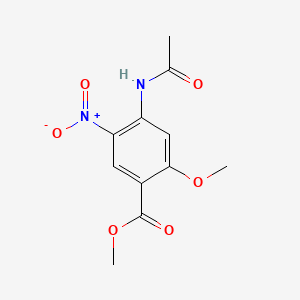

Methyl 4-acetamido-2-methoxy-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-acetamido-2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-6(14)12-8-5-10(18-2)7(11(15)19-3)4-9(8)13(16)17/h4-5H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSSDWHUSPSVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193937 | |

| Record name | Methyl 4-(acetylamino)-5-nitro-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-41-8 | |

| Record name | Methyl 4-acetylamino-2-methoxy-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-acetamido-2-methoxy-5-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(acetylamino)-5-nitro-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(acetylamino)-5-nitro-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-ACETAMIDO-2-METHOXY-5-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ94Q2BM73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

"Methyl 4-acetamido-2-methoxy-5-nitrobenzoate" synthesis from methyl 4-acetamido-2-methoxybenzoate

An Application Guide for the Regioselective Synthesis of Methyl 4-acetamido-2-methoxy-5-nitrobenzoate

This document provides a comprehensive technical guide for the synthesis of this compound, a key intermediate in the pharmaceutical industry, from its precursor, methyl 4-acetamido-2-methoxybenzoate.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a validated experimental protocol, and critical safety information.

Strategic Overview: The Rationale of Electrophilic Nitration

The conversion of methyl 4-acetamido-2-methoxybenzoate to its 5-nitro derivative is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core objective is to introduce a nitro group (-NO₂) onto the benzene ring, a transformation that is fundamental in the synthesis of many active pharmaceutical ingredients.[3]

The Mechanism: Activating the Electrophile and Directing the Substitution

The reaction proceeds via the in-situ generation of the highly reactive nitronium ion (NO₂⁺), which serves as the electrophile.[4] This is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the linear and highly electrophilic nitronium ion.[5][6][7]

Equation 1: Formation of the Nitronium Ion

Causality of Regioselectivity: Why the C5 Position is Favored

The defining feature of this synthesis is its high regioselectivity. The substitution pattern on the starting material dictates the position of the incoming nitro group. The benzene ring possesses three substituents with competing electronic effects:

-

4-Acetamido (-NHCOCH₃): A potent activating, ortho, para-directing group.[8] Its electron-donating nature increases the nucleophilicity of the aromatic ring.

-

2-Methoxy (-OCH₃): Another strong activating, ortho, para-directing group.

-

1-Methyl Ester (-COOCH₃): A deactivating, meta-directing group.

The synergistic effect of the two powerful activating groups at positions 2 and 4 overwhelmingly dictates the reaction's outcome. The C5 position is ortho to the acetamido group and para to the methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The directing influence of these two groups overrides the deactivating, meta-directing effect of the methyl ester.[8][9]

Diagram 2: Simplified EAS Mechanism. Note: Placeholder images are used for chemical structures.

References

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

-

Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.

-

University of California, Santa Barbara. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]

- Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.

-

VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). reaction mechanism - Bromination of acetanilide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]

-

Lab Safety Institute. (2024). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]

- Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229.

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved from [Link]

-

Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). This compound CAS:4093-41-8. Retrieved from [Link]

-

California State University, Northridge. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

-

Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

-

Chegg.com. (2021). Solved ELECTROPHILIC AROMATIC SUBSTITUTION Regioselective. Retrieved from [Link]

- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

Sources

- 1. This compound CAS: 4093-41-8, Pharmaceutical Grade, Best Price [nbinnochem.com]

- 2. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. vapourtec.com [vapourtec.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Methyl 4-acetamido-2-methoxy-5-nitrobenzoate

Introduction: The Significance of a Key Pharmaceutical Intermediate

Methyl 4-acetamido-2-methoxy-5-nitrobenzoate (CAS No. 4093-41-8) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical agents.[1][2] Its molecular structure, featuring acetamido, methoxy, nitro, and methyl ester groups, offers multiple points for further chemical modification, making it a valuable intermediate in drug development and medicinal chemistry.[3]

The synthesis of this molecule is anchored in the foundational reaction of electrophilic aromatic substitution, specifically nitration.[4] While the bench-scale synthesis is relatively straightforward, the transition to pilot-plant or industrial-scale production introduces significant challenges. Aromatic nitrations are notoriously exothermic and require stringent control to ensure both safety and product quality.[5] Thermal runaway is a major risk that must be mitigated through careful process design and engineering controls.[6]

This document provides a comprehensive guide for researchers and process chemists, detailing a reliable synthetic protocol and, crucially, addressing the key considerations for a safe and efficient scale-up. We will delve into the causality behind experimental choices, ensuring a protocol that is not just a series of steps, but a self-validating system grounded in chemical principles.

Synthetic Strategy: A Chemist's Rationale

The most logical and efficient pathway to this compound begins with the commercially available precursor, Methyl 4-acetamido-2-methoxybenzoate . The core transformation is the regioselective nitration of the aromatic ring.

The Chemistry of Regioselectivity

The successful synthesis hinges on controlling the position of the incoming nitro group (-NO₂). The starting material has two activating, ortho, para-directing groups:

-

Acetamido (-NHCOCH₃): A strongly activating group.

-

Methoxy (-OCH₃): A strongly activating group.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, acts as the electrophile.[7][8] The electron-donating nature of the acetamido and methoxy groups enriches the electron density of the aromatic ring, facilitating the attack by the electrophile.

The directing effects of these groups guide the nitronium ion primarily to position 5. This is because position 5 is ortho to the powerful acetamido directing group and para to the methoxy group. The alternative positions are less favored due to steric hindrance (position 3, between the two bulky groups) or weaker electronic activation.

Caption: Synthetic workflow for the nitration reaction.

Laboratory-Scale Synthesis Protocol

This protocol details a reliable method for synthesizing this compound on a laboratory scale.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |

| Methyl 4-acetamido-2-methoxybenzoate | 209.22 | 1.0 | 20.9 g (0.1 mol) |

| Sulfuric Acid (98%) | 98.08 | - | 100 mL |

| Nitric Acid (70%) | 63.01 | 1.1 | 7.0 mL (approx.) |

| Deionized Water | 18.02 | - | For work-up |

| Saturated Sodium Bicarbonate Solution | - | - | For neutralization |

| Ethanol or Isopropanol | - | - | For recrystallization |

| Ice | - | - | For quenching |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (100 mL).

-

Cooling: Place the flask in an ice/salt bath and cool the sulfuric acid to 0-5 °C with efficient stirring.

-

Substrate Addition: Once the acid is cold, add Methyl 4-acetamido-2-methoxybenzoate (20.9 g) in small portions, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (7.0 mL) to 20 mL of chilled concentrated sulfuric acid. Caution: This mixing is exothermic. Allow this mixture to cool back to room temperature before use.

-

Nitration: Slowly add the nitrating mixture dropwise via the dropping funnel to the solution of the substrate in sulfuric acid. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0 and 5 °C. The addition should take approximately 30-45 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

-

Quenching: Prepare a large beaker containing 500 g of crushed ice and 200 mL of water. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This process is highly exothermic and should be done in a well-ventilated fume hood.

-

Isolation: The crude product will precipitate as a pale yellow solid. Allow the ice to melt completely, then isolate the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acid. Follow with a wash using a cold, dilute sodium bicarbonate solution to neutralize any remaining traces of acid, and finally, wash again with cold deionized water.

-

Drying & Purification: Dry the crude product in a vacuum oven at 50-60 °C. The typical yield of crude product is 85-95%. For higher purity, recrystallize the solid from a suitable solvent like ethanol or isopropanol.

Critical Considerations for Process Scale-Up

Transitioning from grams to kilograms requires a fundamental shift in approach, prioritizing safety and process control. The high exothermicity of nitration presents the most significant scale-up hazard.[5][10]

Heat Management & Thermal Safety

-

Causality: The reaction between nitric and sulfuric acid to form the nitronium ion, and the subsequent nitration of the aromatic ring, are both highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in laboratory glassware.

-

Scale-Up Strategy:

-

Reactor Choice: Utilize a jacketed glass-lined or stainless steel reactor with a high-efficiency cooling system (e.g., brine or a dedicated chiller unit).

-

Controlled Addition: The addition of the nitrating mixture must be precisely controlled using a calibrated dosing pump. The addition rate should be linked to the internal temperature of the reactor, with automated shutdown protocols if the temperature exceeds a set safety limit.

-

Thermal Hazard Analysis: Before any scale-up, perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction and the potential for thermal runaway.[6]

-

Mixing and Mass Transfer

-

Causality: Inadequate mixing can lead to localized "hot spots" where the concentration of the nitrating agent is too high, potentially causing runaway reactions and the formation of undesired, potentially hazardous byproducts.

-

Scale-Up Strategy:

-

Agitation: The reactor must be equipped with an appropriate agitator (e.g., a retreat curve impeller or anchor stirrer) designed for viscous reaction masses to ensure homogeneity. The mixing speed should be optimized to provide good turnover without excessive shear, which could impact crystal formation during work-up.

-

Work-up and Product Isolation

-

Causality: Quenching a large volume of concentrated acid is extremely hazardous. Handling and filtering kilograms of product requires specialized equipment.

-

Scale-Up Strategy:

-

Reverse Quench: Instead of adding the reaction mass to water/ice, consider a "reverse quench" where water is slowly added to the reaction mass under strict temperature control, although this can be more hazardous and requires careful evaluation. The standard procedure of adding the acid to a large volume of agitated ice/water in a separate, appropriately sized vessel is generally preferred for safety.

-

Filtration & Drying: Use industrial-scale filtration equipment such as a Nutsche filter-dryer or a centrifuge to handle the large volume of solid product efficiently and safely.

-

Sources

- 1. This compound CAS: 4093-41-8, Pharmaceutical Grade, Best Price [nbinnochem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C11H12N2O6 | CID 77723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. stmarys-ca.edu [stmarys-ca.edu]

- 10. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

Application Note: A Detailed Experimental Protocol for the Chemoselective Reduction of the Nitro Group in Methyl 4-acetamido-2-methoxy-5-nitrobenzoate

Introduction: The Critical Role of Nitro Group Reduction in Pharmaceutical Synthesis

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry.[1][2] Anilines are versatile precursors for a vast array of active pharmaceutical ingredients (APIs), making the development of robust, selective, and scalable reduction protocols a paramount concern for drug development professionals. This application note provides a comprehensive, field-proven experimental protocol for the reduction of the nitro group in "Methyl 4-acetamido-2-methoxy-5-nitrobenzoate," a key intermediate in various synthetic pathways.[3]

The choice of reducing agent and reaction conditions is critical to ensure the desired transformation occurs without affecting other sensitive functional groups within the molecule. The target molecule, this compound, possesses an ester, an amide, and a methoxy group, all of which must remain intact during the reduction of the nitro group. This necessitates a chemoselective approach.

This guide will delve into the rationale behind selecting an appropriate reduction method, provide a detailed, step-by-step protocol, and offer insights into reaction monitoring, workup, and purification.

Method Selection: Navigating Chemoselectivity and Practicality

Several methods are available for the reduction of aromatic nitro groups, each with its own advantages and disadvantages.[4][5]

-

Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is highly efficient.[5][6][7] However, it requires specialized high-pressure equipment and carries the risk of over-reduction or side reactions with other functional groups if not carefully controlled.[8]

-

Metal/Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These are classic and effective methods for nitro group reduction.[4][9] Tin(II) chloride (SnCl₂) is known for its mildness and can be used in the presence of other reducible groups.[10] However, the workup can be challenging due to the formation of tin salts that are difficult to remove.[11][12] Iron in acidic media is another powerful option, but the workup can also be complicated by the formation of iron sludge.[13][14]

-

Iron/Ammonium Chloride (Fe/NH₄Cl): This system offers a practical and environmentally benign alternative.[12][15] The reaction is typically carried out in a protic solvent mixture, such as ethanol/water, and proceeds under neutral or slightly acidic conditions, which helps in preserving acid-sensitive functional groups.[15] The workup is generally more straightforward compared to strongly acidic methods.[12]

Considering the functional groups present in this compound, the Fe/NH₄Cl system is a highly suitable choice due to its excellent chemoselectivity, milder reaction conditions, and relatively simpler workup procedure.[12][15]

Experimental Protocol: Reduction of this compound

This protocol details the reduction of the nitro group to an amine using iron powder and ammonium chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 268.23 | 1.0 | 268 mg |

| Iron Powder (<100 mesh) | 55.85 | 5.0 | 279 mg |

| Ammonium Chloride (NH₄Cl) | 53.49 | 5.0 | 267 mg |

| Ethanol (EtOH) | - | - | 10 mL |

| Water (H₂O) | - | - | 2.5 mL |

| Ethyl Acetate (EtOAc) | - | - | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed |

| Brine (Saturated NaCl solution) | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

| Celite® | - | - | As needed |

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (268 mg, 1.0 mmol).

-

Add ethanol (10 mL) and water (2.5 mL) to the flask and stir to dissolve the starting material.

-

To this solution, add iron powder (279 mg, 5.0 mmol) and ammonium chloride (267 mg, 5.0 mmol).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The starting material will be less polar than the product amine. The reaction is typically complete within 1-3 hours.

-

-

Workup and Isolation:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate (3 x 15 mL).

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous residue, add ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid and quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product, Methyl 4-acetamido-5-amino-2-methoxybenzoate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a solid.

-

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol.

Caption: Experimental workflow for the reduction of this compound.

Causality and Trustworthiness: The "Why" Behind the Protocol

-

Choice of Iron and Ammonium Chloride: Iron is an inexpensive and effective reducing agent.[13] The role of ammonium chloride is to act as a proton source and to prevent the formation of a passivating layer of iron oxides on the surface of the iron powder, thus maintaining its reactivity.[15] This system avoids the use of strong acids, which could potentially hydrolyze the ester or amide functionalities.

-

Solvent System: The ethanol/water mixture is crucial. Ethanol helps to solubilize the organic substrate, while water is necessary for the reaction to proceed and to dissolve the ammonium chloride.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reduction to occur at a reasonable rate without leading to decomposition of the starting material or product.

-

Celite® Filtration: The workup of reactions involving iron powder can be challenging due to the formation of fine iron oxide byproducts.[14] Filtering the hot reaction mixture through a pad of Celite® is a critical step to effectively remove these fine particulates, leading to a cleaner crude product and simplifying subsequent purification.

-

Aqueous Workup with Sodium Bicarbonate: The use of a mild base like sodium bicarbonate during the extraction ensures that the product amine, which is basic, is in its free base form and thus soluble in the organic solvent (ethyl acetate). This also neutralizes any residual acidic species.

Conclusion

This application note provides a detailed and reliable protocol for the chemoselective reduction of the nitro group in this compound using the Fe/NH₄Cl system. The methodology is robust, scalable, and utilizes readily available and cost-effective reagents. By understanding the rationale behind each step, researchers and drug development professionals can confidently apply and adapt this protocol for the synthesis of valuable aniline intermediates.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Reduction of nitro compounds. Retrieved from [Link]

- Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.

-

Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

-

ResearchGate. (2025, August 6). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Retrieved from [Link]

-

Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Retrieved from [Link]

- Google Patents. (2021). CN112521318A - Preparation method of amisulpride important intermediate.

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

-

RSC Publishing. (2023, September 4). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. Retrieved from [Link]

-

askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

- Google Patents. (1945). US2377511A - Purification of amine reaction mixtures.

-

Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl? Retrieved from [Link]

-

NIH. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). This compound CAS:4093-41-8. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

-

NIH. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

-

ACS Publications. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2026, January 3). Experiment 1: Nitro Group Reduction Using Carbonyl Iron Powder (CIP). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS: 4093-41-8, Pharmaceutical Grade, Best Price [nbinnochem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu 2 O/CuO heterojunctions - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01670F [pubs.rsc.org]

- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to Alternative Synthetic Routes for Methyl 4-acetamido-2-methoxy-5-nitrobenzoate

Introduction

Methyl 4-acetamido-2-methoxy-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring a highly substituted benzene ring with nitro, acetamido, methoxy, and methyl ester functional groups, makes its efficient and selective synthesis a topic of significant interest for researchers and professionals in drug development. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid in the selection of the most suitable method for specific research and development needs.

The two primary strategies discussed herein are:

-

Route 1: Electrophilic Nitration of Methyl 4-acetamido-2-methoxybenzoate. This approach involves the direct nitration of a commercially available or readily synthesized precursor.

-

Route 2: Acetylation of Methyl 4-amino-2-methoxy-5-nitrobenzoate. This route entails the synthesis of a nitro-substituted aminobenzoate intermediate, followed by a straightforward acetylation reaction.

This guide will objectively compare these routes based on factors such as the number of synthetic steps, potential for regioselectivity, ease of purification, and overall efficiency.

Route 1: Electrophilic Nitration of Methyl 4-acetamido-2-methoxybenzoate

This synthetic approach leverages the direct introduction of a nitro group onto the aromatic ring of methyl 4-acetamido-2-methoxybenzoate.[3] The success of this route is heavily dependent on the directing effects of the substituents already present on the benzene ring.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic compound is a classic example of electrophilic aromatic substitution.[4] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4] The regiochemical outcome of the reaction is governed by the electronic properties of the substituents on the aromatic ring.

In the case of methyl 4-acetamido-2-methoxybenzoate, we have three substituents to consider:

-

-OCH₃ (methoxy group): A strong activating group and ortho, para-director.

-

-NHCOCH₃ (acetamido group): A moderately activating group and ortho, para-director.

-

-COOCH₃ (methyl ester group): A deactivating group and meta-director.

The powerful ortho, para-directing influence of the methoxy and acetamido groups will dominate the directing effect of the meta-directing methyl ester. The position of nitration is therefore anticipated to be at C5, which is ortho to the acetamido group and para to the methoxy group. Steric hindrance from the adjacent methoxy group might slightly disfavor substitution at C3.

Caption: Workflow for Route 1: Direct Nitration.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted methyl benzoates.[4][5]

-

Preparation of the Nitrating Mixture: In a separate flask, cautiously add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, while cooling in an ice bath.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.23 g (10 mmol) of methyl 4-acetamido-2-methoxybenzoate in 10 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzoate, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Route 2: Acetylation of Methyl 4-amino-2-methoxy-5-nitrobenzoate

This alternative route involves the late-stage introduction of the acetamido group via the acetylation of an amino precursor. This approach can offer advantages in terms of regioselectivity, as the nitro group is introduced prior to the final acetylation step.

Synthesis of the Amino Precursor

The key intermediate, methyl 4-amino-2-methoxy-5-nitrobenzoate, can be synthesized from methyl 4-amino-2-methoxybenzoate.[6][7] The synthesis of methyl 4-amino-2-methoxybenzoate itself can be achieved by the reduction of methyl 2-methoxy-4-nitrobenzoate.[8] The nitration of methyl 4-amino-2-methoxybenzoate would be expected to yield the desired 5-nitro isomer as a major product due to the directing effects of the amino and methoxy groups.

Mechanistic Rationale for Acetylation

The acetylation of the primary aromatic amine is a nucleophilic acyl substitution reaction.[9] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A subsequent elimination of a proton and the acetate leaving group yields the corresponding acetamide. The reaction is typically carried out in the presence of a base, such as sodium acetate, to neutralize the acetic acid byproduct.[10]

Caption: Workflow for Route 2: Acetylation.

Experimental Protocol

This protocol is based on established methods for the acetylation of aromatic amines.[10][11]

-

Reaction Setup: In a round-bottom flask, suspend 2.42 g (10 mmol) of methyl 4-amino-2-methoxy-5-nitrobenzoate and 1.23 g (15 mmol) of sodium acetate in 20 mL of water.

-

Acetylation: While stirring vigorously, add 1.2 mL (12.5 mmol) of acetic anhydride to the suspension.

-

Reaction Completion: Continue stirring at room temperature for 30-60 minutes. The product will precipitate out of the solution.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold water. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Comparison of the Synthetic Routes

| Feature | Route 1: Nitration | Route 2: Acetylation |

| Starting Material | Methyl 4-acetamido-2-methoxybenzoate | Methyl 4-amino-2-methoxy-5-nitrobenzoate |

| Number of Steps | 1 (from precursor) | 1 (from precursor) |

| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Nucleophilic Acyl Substitution (Acetylation) |

| Regioselectivity | Potentially lower; may require separation of isomers. | High, assuming a pure starting material. |

| Reaction Conditions | Strongly acidic (conc. H₂SO₄, HNO₃), low temperature. | Mild (aqueous, room temperature). |

| Purification | Likely requires recrystallization to remove isomers. | Often yields a high-purity product directly. |

| Estimated Yield | 60-80% (based on similar nitrations) | >90% (based on similar acetylations) |

| Safety Considerations | Handling of concentrated, corrosive acids. Exothermic reaction requiring careful temperature control. | Acetic anhydride is corrosive and a lachrymator. |

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Nitration) is attractive due to its directness, potentially involving a single step from a commercially available starting material. However, the key challenge lies in controlling the regioselectivity of the nitration reaction, which may necessitate careful optimization of reaction conditions and chromatographic purification to isolate the desired 5-nitro isomer.

Route 2 (Acetylation) , while requiring the synthesis of the amino-nitro precursor, offers a highly efficient and selective final step. The acetylation of aromatic amines is a robust and high-yielding reaction that typically proceeds under mild conditions and often provides a product of high purity without extensive purification.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or drug development professional. If a highly pure product is paramount and the synthesis of the amino-nitro intermediate is feasible, Route 2 may be the preferred option. If a more direct, albeit potentially lower-yielding and less selective, approach is desired, Route 1 presents a reasonable alternative.

References

-

PubChem. Methyl 4-(acetylamino)-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

GSR_JECFA. This compound. Global Substance Registration System. [Link]

- Google Patents.

-

International Journal of Creative Research Thoughts. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

-

Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

- Google Patents.

-

Nanalysis. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

Resonance. Green Acetylation of Primary Aromatic Amines. [Link]

-

Google Patents. United States Patent. [Link]

- Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

University of Michigan. Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. [Link]

- Google Patents.

-

IndiaMART. This compound CAS:4093-41-8. [Link]

-

Mustansiriyah Journal of Science. Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator. [Link]

Sources

- 1. This compound | C11H12N2O6 | CID 77723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aiinmr.com [aiinmr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biosynth.com [biosynth.com]

- 7. 2-甲氧基-4-氨基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 [chemicalbook.com]

- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ijcrt.org [ijcrt.org]

A Comparative Guide to the Impurity Profiling and Identification of Methyl 4-acetamido-2-methoxy-5-nitrobenzoate

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical intermediates is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the impurity profiling of Methyl 4-acetamido-2-methoxy-5-nitrobenzoate, a key building block in various synthetic pathways. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower you in your quality control and drug development endeavors.

The Synthetic Landscape and Anticipated Impurities

A robust impurity profiling strategy begins with a thorough understanding of the synthetic route. A plausible and common pathway to this compound involves a multi-step synthesis, which informs the potential impurity landscape.

A likely synthetic route is as follows:

-

Acetylation: Methyl 4-amino-2-hydroxybenzoate is acetylated to yield Methyl 4-acetamido-2-hydroxybenzoate.

-

Methylation: The hydroxyl group is then methylated to produce Methyl 4-acetamido-2-methoxybenzoate.

-

Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group at the 5-position, yielding the target molecule.

Based on this synthesis, we can anticipate several classes of impurities:

-

Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For instance, incomplete acetylation or methylation would result in residual starting materials or intermediates in the final product.

-

Isomeric Impurities: The nitration of substituted aromatic rings is often not perfectly regioselective. This can lead to the formation of isomers where the nitro group is at a different position on the aromatic ring.

-

Degradation Products: The product may degrade under certain conditions (e.g., hydrolysis of the ester or amide group), leading to the formation of new impurities.

A Comparative Analysis of Key Analytical Techniques

The cornerstone of impurity profiling lies in the selection and application of appropriate analytical techniques. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound and its potential impurities.

Table 1: Performance Comparison of Analytical Techniques

| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |

| Principle | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. | Separation by HPLC followed by mass-based detection, providing molecular weight information. | Quantitative analysis based on the direct proportionality between the integral of an NMR signal and the number of nuclei.[1] |

| Primary Use | Quantification of known and unknown impurities with a chromophore. | Identification of unknown impurities by providing molecular weight and fragmentation data. | Absolute quantification of the main component and impurities without the need for specific reference standards for each impurity.[1][2] |

| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). |

| Specificity | Moderate to High (dependent on chromatographic resolution). | Very High (based on mass-to-charge ratio). | High (based on unique chemical shifts). |

| Data Output | Chromatogram with retention times and peak areas. | Chromatogram with retention times and mass spectra for each peak. | NMR spectrum with chemical shifts and signal integrals. |

Experimental Deep Dive: Protocols and Rationale

To provide a practical framework, we present detailed experimental protocols for each technique, accompanied by the scientific reasoning behind the methodological choices.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

HPLC with UV detection is a workhorse in quality control laboratories for its robustness and quantitative accuracy.[3]

-

Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[4]

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The formic acid is crucial for ensuring good peak shape of acidic and basic analytes by suppressing ionization.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, a common wavelength for aromatic compounds, and 320 nm to enhance sensitivity for nitroaromatic compounds.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C to ensure reproducible retention times.

The choice of a C18 column is based on its versatility for separating a wide range of moderately polar compounds. A gradient elution is employed to effectively separate impurities with different polarities in a reasonable timeframe. The dual-wavelength detection allows for the comprehensive detection of various impurities, some of which may have different absorption maxima.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is an indispensable tool for the structural elucidation of unknown impurities.[3] It provides molecular weight information and, with tandem MS (MS/MS), fragmentation patterns that act as a "fingerprint" for identification.[5]

-

LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in determining the elemental composition of impurities.[6]

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of impurities.

-

LC Conditions: Similar to the HPLC-UV method to allow for the correlation of data between the two techniques. The use of a volatile buffer like formic acid is essential for MS compatibility.

Caption: Workflow for impurity identification using LC-MS.

This workflow illustrates the systematic process of separating impurities chromatographically, determining their exact mass, and then fragmenting them to deduce their chemical structure.

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard for the analyte itself.[1][2] It relies on the use of a certified internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

-

Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid or dimethyl sulfone).

-

Pulse Sequence: A calibrated 90° pulse with a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full signal recovery and accurate integration.

-

Data Processing: Careful phasing and baseline correction are critical for accurate integration.

The choice of a high-field instrument and a long relaxation delay are deliberate choices to maximize accuracy. Higher magnetic fields improve the separation of signals, reducing the chance of overlap and integration errors. The long relaxation delay ensures that all nuclei have returned to their equilibrium state before the next pulse, which is a fundamental requirement for the direct proportionality between signal integral and molar concentration.[1]

Forced Degradation Studies: Probing Stability

To identify potential degradation products, forced degradation studies are essential.[7] These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition.

Table 2: Typical Forced Degradation Conditions

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Hydrolysis of the ester to a carboxylic acid and methanol. Hydrolysis of the amide to an amine and acetic acid. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Saponification of the ester and hydrolysis of the amide. |

| Oxidation | 3% H₂O₂, room temperature, 24h | Oxidation of the aromatic ring or other susceptible functional groups. |

| Thermal | 80 °C, 72h | General decomposition. |

| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation, potentially involving the nitro group. |

Regulatory Context: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A).[8][9][10] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.

Table 3: ICH Q3A Thresholds for Impurities

| Threshold | Level | Requirement |

| Reporting | ≥ 0.05% | Impurities at or above this level must be reported in regulatory filings.[11] |

| Identification | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | Impurities at or above this level must be structurally identified.[11] |

| Qualification | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) | Impurities at or above this level must be qualified through toxicological studies to ensure their safety.[11] |

It is crucial to note that these are general thresholds and may vary depending on the maximum daily dose of the final drug product.

Integrated Impurity Profiling Strategy

A comprehensive impurity profiling strategy does not rely on a single technique but rather integrates the strengths of multiple methods.

Caption: An integrated strategy for impurity profiling.

This workflow demonstrates how HPLC-UV can be used for initial screening and quantification, followed by LC-MS for the identification of unknown impurities that exceed the reporting threshold. qNMR provides an orthogonal method for the absolute quantification of the main component and can also be used to quantify impurities if suitable signals are available.

Conclusion

The impurity profiling of this compound requires a multi-faceted analytical approach. By understanding the synthetic pathway and potential degradation routes, a targeted and efficient impurity identification and quantification strategy can be developed. The integration of HPLC-UV for robust quantification, LC-MS for definitive identification, and qNMR for absolute purity assessment provides a comprehensive and scientifically sound methodology. Adherence to ICH guidelines ensures that the final drug substance meets the required standards of quality and safety, ultimately protecting patient health.

References

-

A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). Retrieved from [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). Retrieved from [Link]

- Bamberger, E., & Landsteiner, K. (1894). Studies in Nitration, III. Nitration of Aniline and of Certain of Its N-Alkyl, N-Aryl and N-Acyl Derivatives. Berichte der deutschen chemischen Gesellschaft, 27(2), 2282-2303.

-

Pauli, G. F., Chen, S.-N., & Simmler, C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1089-1103. [Link]

-

Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 754. [Link]

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.

-

Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]

- Al-Baghdadi, O. B. (2015). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 239-242.

-

Ngwa, G. (2010). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

-

Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]

-

ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]

-

Ngwa, G. (2010). Forced Degradation Studies. MedCrave. [Link]

-

ResearchGate. (n.d.). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

-

Patsnap. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

LookChem. (n.d.). Methyl 4-acetamido-2-methoxybenzoate. Retrieved from [Link]

-

Agilent. (n.d.). Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

JEOL. (2022, December 19). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

-

YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. [Link]

-

AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

- Priyanka Suresh Ghugare, & Sandeep Kumar. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.

-

Nature. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. [Link]

Sources

- 1. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. veeprho.com [veeprho.com]

- 6. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. jpionline.org [jpionline.org]

- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.